Tert-butyl 4-amino-3-fluorobenzoate
Description
Significance of Fluorine Substitution in Aromatic Systems within Medicinal and Materials Science Contexts
In the realm of materials science, fluorination of aromatic compounds can significantly alter properties such as thermal stability, chemical resistance, and surface energy. These modifications are leveraged to create high-performance polymers, liquid crystals, and other advanced materials with tailored characteristics.
Overview of Benzoate (B1203000) Esters as Versatile Synthetic Intermediates and Protecting Groups
Benzoate esters are a cornerstone of organic synthesis, serving dual roles as both versatile synthetic intermediates and robust protecting groups for carboxylic acids and alcohols. The ester functionality can be readily transformed into a variety of other functional groups, making it a valuable handle in the construction of complex molecules.
As protecting groups, benzoate esters offer a balance of stability and reactivity. They are generally stable to a wide range of reaction conditions but can be cleaved when necessary, often under basic or acidic conditions. The specific type of alcohol used in the ester can fine-tune its properties. For instance, tert-butyl esters, like the one in the title compound, are known for their stability and are typically removed under acidic conditions.
Positioning of Tert-butyl 4-amino-3-fluorobenzoate within the Class of Fluorinated Anilines and Aromatic Carboxylic Acid Derivatives
This compound is a unique molecule that combines the features of a fluorinated aniline (B41778) and an aromatic carboxylic acid derivative. Its structure, featuring an amino group and a fluorine atom on the benzene (B151609) ring, places it within the important class of fluorinated anilines. These compounds are valuable precursors in the synthesis of agrochemicals and pharmaceuticals. chemimpex.com The presence of both an electron-donating amino group and an electron-withdrawing fluorine atom creates a distinct electronic environment on the aromatic ring, influencing its reactivity in subsequent chemical transformations.
Simultaneously, the tert-butyl carboxylate group classifies it as a protected aromatic carboxylic acid. This functionality allows for reactions at other positions of the molecule without interference from the carboxylic acid group. The tert-butyl group provides steric hindrance, which can influence the regioselectivity of certain reactions. The combination of these functional groups in a single molecule makes this compound a valuable and versatile building block in organic synthesis, offering multiple points for chemical modification. While detailed research on this specific isomer is not as prevalent as for its 2-fluoro counterpart, its structural motifs suggest significant potential as an intermediate in the development of novel bioactive compounds and functional materials. chemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-amino-3-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c1-11(2,3)15-10(14)7-4-5-9(13)8(12)6-7/h4-6H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHPHTHRJPRDSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50439604 | |
| Record name | tert-butyl 4-amino-3-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50439604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157665-53-7 | |
| Record name | 1,1-Dimethylethyl 4-amino-3-fluorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157665-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-butyl 4-amino-3-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50439604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Mechanistic Investigations of Tert Butyl 4 Amino 3 Fluorobenzoate
Reactions Involving the Aromatic Amine Moiety
The amino group in tert-butyl 4-amino-3-fluorobenzoate is a key site for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.
Derivatization via Acylation, Sulfonylation, and Alkylation Reactions
The nucleophilic nature of the amino group readily allows for acylation, sulfonylation, and alkylation reactions. These transformations are fundamental in peptide synthesis and the creation of complex molecular architectures.
Acylation: The reaction with acylating agents, such as acid chlorides or anhydrides, in the presence of a base, leads to the formation of the corresponding amides.
Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides, which are important functional groups in medicinal chemistry.
Alkylation: Alkylation of the amino group can be achieved using alkyl halides, although this can sometimes lead to mixtures of mono- and di-alkylated products. Reductive amination offers a more controlled method for introducing alkyl groups. The directing effect of substituents on the benzene (B151609) ring influences the regiochemistry of these reactions, with electron-donating groups favoring ortho and para positions, while electron-withdrawing groups direct to the meta position. researchgate.net Steric hindrance can also play a significant role in determining the position of substitution. researchgate.net
Diazotization Reactions and Subsequent Transformations (e.g., Sandmeyer, Balz-Schiemann)
Diazotization of the aromatic amine opens up a rich field of chemistry, allowing for the introduction of a wide variety of substituents onto the aromatic ring. This process involves the treatment of the amine with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium, or with organic nitrites like tert-butyl nitrite, to form a diazonium salt. researchgate.netnih.govscirp.org These diazonium salts are versatile intermediates that can undergo a range of transformations. nih.gov
Sandmeyer Reaction: This reaction involves the use of copper(I) salts (e.g., CuCl, CuBr, CuCN) to replace the diazonium group with a halide or a cyano group. nih.govscirp.org For instance, the conversion of aminobenzoic acids to their corresponding cyano derivatives can be achieved through a Sandmeyer cyanation, which can then be hydrolyzed to form dicarboxylic acids like terephthalic acid. scirp.org
Balz-Schiemann Reaction: This reaction is a key method for introducing a fluorine atom onto an aromatic ring. It involves the thermal or photolytic decomposition of a diazonium tetrafluoroborate (B81430) salt. acs.org The reaction conditions, such as the solvent and temperature, can significantly impact the yield and selectivity of the fluorination. acs.org
Oxidative and Reductive Transformations of the Amino Group
The amino group can undergo both oxidation and reduction, although these transformations are less common for this specific substrate compared to its derivatization.
Oxidation: Oxidation of the primary amino group can lead to various products, including nitroso, nitro, and azo compounds, depending on the oxidizing agent and reaction conditions. However, these reactions can be challenging to control and may lead to polymerization or degradation of the starting material.
Reduction: While the amino group itself is already in a reduced state, transformations of derivatives are more common. For example, a nitro group, which could be introduced via a different synthetic route, can be reduced to an amine. A common method for the debenzylation of a protected amine is catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source like ammonium (B1175870) formate. chemicalbook.com
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While the amino group itself is not directly involved as a coupling partner, its presence, along with the fluorine atom, influences the reactivity of the aromatic ring. More commonly, the corresponding aryl halide (e.g., bromo or iodo derivative) of this compound would be used in these reactions.
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organohalide. nih.govnih.gov It is widely used due to its mild reaction conditions and the commercial availability of a vast array of boronic acids and esters. nih.govnih.gov This method has been successfully used to synthesize a variety of phenethylamines. nih.gov
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of C-C bond formation and has been the subject of extensive research to broaden its scope and improve its efficiency. organic-chemistry.orgbeilstein-journals.orgrsc.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgnih.gov It is a vital tool for creating conjugated and rigid structures found in many natural products and functional materials. nih.gov Copper-free versions of the Sonogashira reaction have been developed to avoid issues associated with the copper co-catalyst. nih.govnih.gov A notable variation is the carbonylative Sonogashira coupling, which can utilize tert-butyl isocyanide as a carbonyl source to produce alkynyl imines, which can then be hydrolyzed to alkynones. organic-chemistry.orgresearchgate.net
Transformations of the Tert-butyl Ester Group
The tert-butyl ester group serves as a robust protecting group for the carboxylic acid, which can be selectively removed under specific conditions.
Selective Hydrolysis and Transesterification under Mild Conditions
The cleavage of the tert-butyl ester is a critical step in many synthetic sequences, and various methods have been developed to achieve this transformation selectively.
Selective Hydrolysis: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic conditions. Reagents such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) are commonly used. Milder and more selective methods have also been developed. For instance, zinc bromide (ZnBr₂) in DCM can chemoselectively hydrolyze tert-butyl esters in the presence of other acid-labile protecting groups. manchester.ac.ukresearchgate.net Another mild method employs molecular iodine as a catalyst in acetonitrile. researchgate.net Aqueous phosphoric acid has also been shown to be an effective and environmentally friendly reagent for the deprotection of tert-butyl esters. organic-chemistry.org
Transesterification: While less common than hydrolysis, transesterification of the tert-butyl ester to other esters (e.g., methyl or ethyl esters) can be achieved under specific catalytic conditions. For example, treatment with ZnBr₂ has been shown to promote transesterification in some cases. researchgate.net
Ester Cleavage and Decarboxylation Pathways
The tert-butyl ester group in this compound serves as a common protecting group for the carboxylic acid functionality. Its removal, or cleavage, is a critical step in many synthetic sequences. The cleavage typically proceeds under acidic conditions, taking advantage of the stability of the tert-butyl cation that is formed as a byproduct.
Common reagents for the deprotection of tert-butyl esters include trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or aqueous solutions of strong acids like phosphoric acid. organic-chemistry.org The use of aqueous phosphoric acid is considered an environmentally benign method for the removal of tert-butyl esters, as well as tert-butyl carbamates and ethers. organic-chemistry.org
A noteworthy cleavage procedure involves the use of potassium hydroxide (B78521) (KOH) in tetrahydrofuran (B95107) (THF). This method has been presented as a safer and simpler alternative to the Schmidt procedure (NaH in DMF) for cleaving tert-butyl benzoates, proceeding effectively at room temperature. organic-chemistry.org Mechanistically, the acid-catalyzed cleavage of tert-butyl esters follows a BAC2 pathway, involving protonation of the carbonyl oxygen followed by nucleophilic attack of water on the carbonyl carbon. However, the specific cleavage of tert-butyl esters is distinct and proceeds via a mechanism involving the formation of a stable carbocation (isobutylene).
Decarboxylation, the removal of the carboxyl group, is not a typical reaction for this compound under standard ester cleavage conditions. It would require more forcing conditions, often involving high temperatures or specific catalytic systems not generally employed for simple deprotection.
Table 1: Selected Reagents for Tert-butyl Ester Cleavage
| Reagent(s) | Conditions | Notes |
| Trifluoroacetic Acid (TFA) / Dichloromethane (DCM) | Room Temperature | A very common and effective method. |
| Aqueous Phosphoric Acid | Mild Conditions | An environmentally benign, selective, and mild reagent. organic-chemistry.org |
| Potassium Hydroxide (KOH) / Tetrahydrofuran (THF) | Ambient Temperature | A safer alternative to the Schmidt procedure (NaH/DMF). organic-chemistry.org |
| Magic Blue (MB•+) / Triethylsilane | Mild Conditions | Catalytic system that facilitates the cleavage of the C-O bond. organic-chemistry.org |
Conversion to other Carbonyl Derivatives (e.g., Amides, Ketones)
The ester functionality of this compound can be converted into other carbonyl derivatives, expanding its synthetic utility.
Amide Formation: A direct conversion to amides is possible. One reported method involves reacting tert-butyl esters with α,α-dichlorodiphenylmethane as a chlorinating agent and tin(IV) chloride (SnCl₂) as a catalyst. This generates an acid chloride intermediate in situ, which is then reacted with various amines to provide the corresponding amides in high yields under mild conditions. organic-chemistry.org Alternatively, the parent compound, para-aminobenzoic acid (PABA), and its derivatives are widely used to synthesize amides by reacting the carboxylic acid (obtained after ester cleavage) with an amine, often using coupling agents or after conversion to an acyl chloride. nih.gov
Ketone Formation: The synthesis of ketones from the ester is also feasible. Carboxylic acids, which can be obtained from the tert-butyl ester via hydrolysis, can be converted into activated esters. These intermediates can then react with organometallic reagents, such as Grignard reagents in the presence of a copper catalyst, to yield the corresponding ketones. researchgate.net This two-step approach (hydrolysis followed by reaction with an organometallic reagent) is a standard method for this type of transformation.
Reactivity Profile Influenced by the Ortho-Fluorine Atom
The fluorine atom at the C-3 position, which is ortho to the amino group, profoundly influences the electronic properties and reactivity of the aromatic ring.
Inductive and Resonance Effects on Aromatic Reactivity
The reactivity of the benzene ring is governed by a balance between inductive and resonance effects exerted by its substituents.
Inductive Effect (-I): Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect. vaia.comnih.gov This effect pulls electron density away from the aromatic ring through the sigma bond, which deactivates the ring towards electrophilic aromatic substitution compared to benzene. vaia.com This deactivation is stronger than that of other halogens like chlorine or bromine. vaia.com
Resonance Effect (+R): Despite its strong inductive effect, fluorine possesses lone pairs of electrons that can be donated to the aromatic ring's pi system. vaia.commasterorganicchemistry.com This resonance effect increases the electron density at the ortho and para positions relative to the meta position. libretexts.org
Table 2: Electronic Effects of Substituents
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |
| -F | Strong -I (Withdrawing) | Moderate +R (Donating) | Deactivating | Ortho, Para |
| -Cl, -Br, -I | -I (Withdrawing) | +R (Donating) | Deactivating | Ortho, Para |
| -NH₂ | Weak -I (Withdrawing) | Strong +R (Donating) | Activating | Ortho, Para |
| -COOR | -I (Withdrawing) | -R (Withdrawing) | Deactivating | Meta |
Directed Ortho-Metalation (DOM) and Related Reactions
Directed ortho-metalation (DoM) is a powerful synthetic strategy for achieving regioselective substitution on aromatic rings. The reaction uses a directing metalation group (DMG) which coordinates to an organolithium reagent (like n-butyllithium), directing the deprotonation of the nearest ortho-position to form an aryllithium intermediate. wikipedia.orgorganic-chemistry.org This intermediate can then be quenched with a variety of electrophiles. wikipedia.org
In this compound, several functional groups can potentially act as DMGs:
Amino Group: The primary amino group itself is not an effective DMG as the acidic N-H protons would be deprotonated first. However, it can be converted into a more powerful DMG, such as a carbamate (B1207046) (-NHCO₂R) or a tertiary amide (-N(CO)R₂). uwindsor.ca
Ester Group: The tert-butyl ester can function as a DMG, directing lithiation to the ortho position (C-5).
Fluorine Atom: The fluorine atom is considered a moderate DMG. organic-chemistry.org
The outcome of a DoM reaction on this substrate would depend on the specific reaction conditions and the exact form of the amino group (protected or unprotected). The directing groups would compete, with the strongest DMG under the given conditions controlling the site of lithiation. The interplay between the amino (or its derivative), ester, and fluorine groups allows for potentially complex but synthetically useful regioselective functionalization of the aromatic ring.
Elucidation of Reaction Mechanisms and Transition State Analysis
While specific transition state analyses for this compound are not widely published, insights can be drawn from studies on closely related molecules, such as 4-aminobenzoic acid (PABA). acs.orgnih.gov Such research provides a framework for understanding the fundamental mechanistic pathways that govern the reactivity of this class of compounds.
For instance, studies on the protonation of 4-aminobenzoic acid have used techniques like cryogenic ion mobility-mass spectrometry to investigate its structural evolution. acs.orgnih.gov Research has shown that in solution, the amine group is preferentially protonated, while in the gas phase, protonation of the carboxylic acid group is favored. nih.gov The transition between these two forms can be mediated by solvent molecules. For hydrated ions, evidence suggests that proton transfer from the ammonium group (-NH₃⁺) to the carboxylic acid group (-COOH) can occur through a water bridge, following a Grotthuss-type mechanism. acs.orgnih.gov
These types of detailed mechanistic investigations, which analyze the structures of intermediates and the energetics of transition states, are crucial for a complete understanding of a molecule's reactivity. They help explain how factors like solvent, pH, and the electronic nature of substituents guide the molecule along specific reaction coordinates, leading to the observed products. Applying these principles suggests that the fluorine atom and the tert-butyl ester group in the title compound would significantly influence the energetics of proton transfer and other reactions by modifying the acidity/basicity of the amino and carboxyl groups and by altering the charge distribution in reaction intermediates and transition states.
Synthesis and Functional Exploration of Derivatives and Analogues of Tert Butyl 4 Amino 3 Fluorobenzoate
Exploration of Structurally Related Fluorinated Benzoate (B1203000) Esters and Analogues
The synthesis of structurally related fluorinated benzoate esters and their analogues allows for a systematic investigation into the structure-activity relationships of these compounds. The position of the fluorine atom on the benzene (B151609) ring, as well as the nature of the ester and amino groups, can significantly impact the molecule's physical and chemical properties.
A variety of synthetic methods are employed for the preparation of fluorinated aromatic compounds. These include nucleophilic aromatic substitution, electrophilic fluorination, and the Sandmeyer reaction, which allows for the introduction of a fluorine atom from a primary aromatic amine via a diazonium salt. nih.gov The choice of method often depends on the desired substitution pattern and the availability of starting materials.
For instance, the synthesis of ortho-substituted fluorobenzoic acids, such as 2-fluorobenzoic acid, has been well-documented. nih.govuc.ptresearchgate.net These compounds are of interest due to the potential for intramolecular interactions between the carboxylic acid moiety and the ortho-substituent, which can influence their conformational landscape and chemical behavior. uc.ptresearchgate.net The esterification of these fluorinated benzoic acids with different alcohols can yield a library of esters with varying steric and electronic properties. pdx.edu
The table below presents a comparison of structurally related fluorinated benzoate esters, highlighting the impact of substituent positioning on their properties.
| Compound Name | Structure | Key Properties/Applications |
| Tert-butyl 4-amino-3-fluorobenzoate | Versatile intermediate in organic synthesis. uni.lu | |
| Tert-butyl 4-amino-2-fluorobenzoate | Intermediate for pharmaceuticals and agrochemicals. chemimpex.com | |
| Methyl 4-amino-3-fluorobenzoate | Building block for more complex molecules. | |
| 2-Fluorobenzoic acid | Used in the synthesis of various organic compounds. nih.gov |
The study of these analogues provides valuable data for predicting the properties and potential applications of new derivatives based on the this compound scaffold.
Systematic Functional Group Modifications on the Aromatic Ring System
The aromatic ring of this compound offers multiple sites for systematic functional group modifications, enabling the fine-tuning of its electronic and steric properties. The amino group and the hydrogen atoms on the benzene ring are primary targets for such modifications.
The amino group can undergo a variety of reactions, including N-acylation to form amides. This modification can alter the molecule's solubility, lipophilicity, and biological activity. The reaction of the amino group with various acyl chlorides or anhydrides can introduce a wide range of functionalities. youtube.com Another important transformation of the primary aromatic amine is diazotization, where the amino group is converted into a diazonium salt. nih.gov This intermediate is highly versatile and can be subsequently replaced by a variety of substituents, including halogens, hydroxyl groups, and cyano groups, through Sandmeyer-type reactions. nih.gov
Furthermore, the hydrogen atoms on the aromatic ring can be substituted through electrophilic aromatic substitution reactions. The directing effects of the existing amino and fluoro substituents will influence the position of the incoming electrophile. For example, further halogenation could introduce additional substituents onto the ring, leading to poly-substituted derivatives with altered properties.
The table below outlines some key functional group modifications that can be performed on the this compound ring.
| Reaction Type | Reagents and Conditions | Resulting Functional Group | Potential Applications |
| N-Acylation | Acyl chloride, base | Amide | Modified solubility and biological activity |
| Diazotization | NaNO₂, HCl, 0-5 °C | Diazonium salt | Intermediate for further substitutions |
| Sandmeyer Reaction | CuX (X = Cl, Br, CN) on diazonium salt | Halogen, Cyano | Introduction of diverse functionalities |
| Electrophilic Halogenation | X₂ (X = Cl, Br), Lewis acid | Additional halogen on the ring | Altered electronic and steric properties |
These modifications provide a powerful toolkit for creating a diverse library of compounds derived from this compound, each with potentially unique properties and applications.
Isomeric and Stereoisomeric Variants: Synthesis and Stereochemical Control
The synthesis of isomeric and stereoisomeric variants of this compound is crucial for understanding how the spatial arrangement of functional groups affects molecular properties and biological activity. Isomers with different substitution patterns on the aromatic ring or stereoisomers of related cyclic systems provide valuable insights into structure-function relationships.
Positional isomers, such as tert-butyl 4-amino-2-fluorobenzoate and tert-butyl 3-amino-4-fluorobenzoate, can be synthesized through multi-step reaction sequences, often starting from commercially available substituted nitro- or bromobenzoic acids. The synthesis of these isomers requires careful planning to ensure the correct placement of the functional groups. For example, the synthesis of tert-butyl 4-amino-2-fluorobenzoate might start from 4-amino-2-fluorobenzoic acid, which is then esterified with tert-butanol (B103910). chemimpex.com
The study of stereoisomers is particularly relevant when the aminobenzoate scaffold is incorporated into non-aromatic cyclic systems. For instance, the synthesis of fluorinated piperidine (B6355638) derivatives, such as tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate, demonstrates the importance of stereochemical control. nih.gov The relative and absolute stereochemistry of the amino and fluoro groups on the piperidine ring can significantly influence the molecule's conformation and its interaction with biological targets. Achieving high stereoselectivity in these syntheses often involves the use of chiral catalysts or starting materials.
The table below compares different isomeric and stereoisomeric variants related to the target compound.
| Compound Name | Structure | Key Features |
| This compound | Target compound with specific substitution pattern. | |
| Tert-butyl 4-amino-2-fluorobenzoate | Positional isomer with altered electronic distribution. chemimpex.com | |
| Tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate | Stereoisomer with defined stereochemistry. nih.gov |
The ability to synthesize and characterize these isomers is essential for a comprehensive exploration of the chemical space around this compound.
Incorporation into Polymeric Structures and Advanced Materials
The bifunctional nature of this compound, possessing both an amino and an ester group, makes it a promising monomer for the synthesis of novel polymers. The incorporation of this fluorinated aromatic unit into polymer backbones can lead to materials with enhanced thermal stability, improved solubility, and unique optical and electronic properties. rsc.orgnih.gov
One major class of polymers that can be synthesized from aminobenzoic acid derivatives are polyamides and poly(ester-amide)s. mdpi.comresearchgate.netnih.gov The amino group of one monomer can react with the carboxyl group (after hydrolysis of the tert-butyl ester) of another to form an amide linkage, leading to the formation of a polyamide chain. youtube.com Alternatively, if a diol is introduced into the polymerization reaction, poly(ester-amide)s can be formed. The presence of the fluorine atom in the polymer backbone is expected to impart desirable properties such as increased thermal stability and resistance to chemical degradation. rsc.orgnih.gov
Furthermore, fluorinated aromatic diamines are valuable monomers for the synthesis of high-performance polyimides. rsc.orgnih.govnih.govtandfonline.comresearchgate.net While this compound is a monoamine, it can be chemically modified to create a diamine monomer suitable for polyimide synthesis. For example, the amino group could be used to link two fluorobenzoate units together, creating a larger diamine monomer. These fluorinated polyimides are known for their excellent thermal stability, low dielectric constants, and good optical transparency, making them suitable for applications in microelectronics and aerospace. rsc.orgnih.govnih.gov
The table below summarizes the potential of this compound as a monomer for advanced materials.
| Polymer Type | Linkage | Potential Properties |
| Polyamide | Amide | High thermal stability, chemical resistance |
| Poly(ester-amide) | Ester and Amide | Tunable mechanical properties, biodegradability mdpi.comresearchgate.netnih.gov |
| Polyimide (from derived diamine) | Imide | Excellent thermal stability, low dielectric constant, optical transparency rsc.orgnih.govnih.govtandfonline.comresearchgate.net |
The development of new polymerization methods and the characterization of the resulting materials are active areas of research, with the potential to yield novel polymers with a wide range of applications.
Development of Prodrugs and Targeted Delivery Systems Utilizing the Ester Linkage
The tert-butyl ester group of this compound presents an attractive handle for the development of prodrugs and targeted drug delivery systems. nih.gov A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical reactions. The ester linkage in the target compound can be designed to be cleaved by specific enzymes, such as esterases, which are abundant in the body. researchgate.net
The rate of cleavage of the tert-butyl ester can be influenced by steric and electronic factors. The bulky tert-butyl group generally provides greater stability against premature hydrolysis compared to smaller alkyl esters. uc.pt This stability can be further modulated by modifying the substituents on the aromatic ring. Upon cleavage of the ester, the corresponding carboxylic acid is released, which may be the active drug or a precursor to it.
This ester linkage can also be incorporated into more complex targeted delivery systems. For example, the aminobenzoate core could be attached to a targeting ligand, such as an antibody or a peptide, that specifically recognizes and binds to cancer cells. nih.govmdpi.com The entire construct would then be delivered to the target site, where the ester linkage is cleaved by enzymes overexpressed in the tumor microenvironment, releasing the active drug in a localized manner. nih.gov This approach can enhance the therapeutic efficacy of the drug while minimizing side effects on healthy tissues. nih.gov
The table below illustrates the concept of using the ester linkage of this compound in drug delivery.
| Delivery Strategy | Key Feature | Mechanism of Action |
| Prodrug | Enzyme-labile tert-butyl ester | Cleavage by esterases to release the active carboxylic acid. researchgate.net |
| Targeted Delivery System | Conjugation to a targeting ligand | Specific binding to target cells followed by enzymatic release of the drug. nih.govmdpi.com |
| pH-Responsive Release | Acid-labile ester variants | Hydrolysis of the ester under the acidic conditions of the tumor microenvironment or endosomes. |
The design and synthesis of such prodrugs and targeted delivery systems based on the this compound scaffold is a promising area of research for the development of more effective and safer therapeutics.
Strategic Applications of Tert Butyl 4 Amino 3 Fluorobenzoate in Complex Molecule Synthesis
Utilization as a Key Building Block for the Synthesis of Nitrogen-Containing Heterocyclic Scaffolds
The synthesis of nitrogen-containing heterocycles is of paramount importance in drug discovery and materials science. frontiersin.org Tert-butyl 4-amino-3-fluorobenzoate serves as a crucial starting material for the construction of various heterocyclic systems, most notably quinolines and quinolones. mdpi.commdpi.com These scaffolds are present in a wide array of biologically active compounds.
The general strategy for the synthesis of quinolones involves the condensation of an aniline (B41778) derivative with a β-ketoester, a reaction known as the Conrad-Limpach-Knorr synthesis. mdpi.com In this context, this compound can be reacted with various β-ketoesters to produce a diverse range of substituted quinolones. The fluorine atom at the 3-position of the aniline ring influences the regioselectivity of the cyclization and can impart unique electronic properties to the final heterocyclic product.
For instance, the synthesis of 7-substituted-1-tert-butyl-6-fluoroquinolone-3-carboxylic acids has been reported, demonstrating the utility of this building block in creating potent antibacterial agents. nih.gov The tert-butyl ester can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid, a key functional group for the biological activity of many quinolone antibiotics.
The amino group of this compound can also be a handle for further functionalization, allowing for the introduction of various substituents or the construction of more complex fused heterocyclic systems. This versatility makes it an attractive starting material for the combinatorial synthesis of libraries of nitrogen-containing heterocycles for high-throughput screening.
Precursor in the Total Synthesis of Natural Products and Bioactive Compounds
While specific examples of the total synthesis of natural products using this compound are not extensively documented in readily available literature, its role as a precursor for bioactive compounds is well-established. Its application is more prevalent in the synthesis of designed molecules with specific biological targets rather than the replication of complex natural products.
The utility of this compound lies in its ability to introduce a fluorinated aminobenzoic acid moiety into a target molecule. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. ekb.eg The tert-butyl ester provides a protecting group for the carboxylic acid, which can be removed at a later stage of the synthesis.
Role in the Development of New Synthetic Methodologies and Reagents
The unique electronic and steric properties of this compound make it a valuable tool for the development of new synthetic methodologies. The interplay between the electron-donating amino group and the electron-withdrawing fluorine atom on the aromatic ring can influence the reactivity of the molecule in various chemical transformations.
For example, this compound can be used to explore the scope and limitations of new cross-coupling reactions or to study the effects of fluorine substitution on the rates and selectivities of known reactions. The development of efficient methods for the synthesis of fluorinated organic compounds is an active area of research, and molecules like this compound serve as important test substrates. ekb.eg
Enabling Applications in Medicinal Chemistry for Lead Generation and Optimization
The most significant application of this compound is in the field of medicinal chemistry, particularly for lead generation and optimization. chemimpex.com The fluorinated aminobenzoic acid scaffold is a common feature in many drug candidates.
The ability to readily synthesize a variety of analogs by modifying the amino group or by coupling the carboxylic acid with different amines or alcohols makes this compound an ideal starting material for structure-activity relationship (SAR) studies. nih.gov By systematically altering the structure of the molecule and evaluating the biological activity of the resulting compounds, medicinal chemists can identify key structural features required for optimal potency and selectivity.
For example, derivatives of this compound have been investigated as potential inhibitors of various enzymes and receptors. The fluorine atom can participate in hydrogen bonding interactions with the target protein, and its presence can block metabolic pathways, leading to an increased half-life of the drug.
The following table provides examples of how modifications to the core structure of this compound can be used to explore SAR:
| Modification | Rationale | Potential Impact on Biological Activity |
| Acylation of the amino group | Introduce new substituents and explore new binding interactions. | Altered potency, selectivity, and pharmacokinetic properties. |
| Alkylation of the amino group | Modify the basicity and steric bulk of the amino group. | Changes in receptor binding and metabolic stability. |
| Amidation of the carboxylic acid | Couple with a diverse range of amines to create a library of compounds. | Identification of new lead compounds with improved properties. |
| Reduction of the ester to an alcohol | Introduce a new functional group for further modification. | Exploration of new chemical space and potential for new biological activities. |
Contributions to Agrochemical and Specialty Chemical Production
The applications of this compound extend beyond the pharmaceutical industry into the realm of agrochemicals and specialty chemicals. chemimpex.com The same properties that make it a valuable building block in drug discovery are also advantageous for the synthesis of new pesticides, herbicides, and other specialty chemicals.
Fluorinated compounds often exhibit enhanced biological activity and metabolic stability, which are desirable properties for agrochemicals. nih.gov The quinoline (B57606) and quinolone scaffolds, which can be synthesized from this compound, are known to possess fungicidal and herbicidal activities. nih.gov
In the production of specialty chemicals, this compound can be used as a monomer or as a precursor to monomers for the synthesis of high-performance polymers and other materials. The presence of fluorine can impart unique properties such as thermal stability, chemical resistance, and low surface energy to the resulting materials.
Computational Chemistry and Theoretical Investigations of Tert Butyl 4 Amino 3 Fluorobenzoate
Quantum Chemical Calculations for Electronic Structure, Molecular Orbitals, and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule by solving the Schrödinger equation. wikipedia.org These calculations reveal the distribution of electrons within the molecule, which governs its stability, geometry, and chemical behavior.
For tert-butyl 4-amino-3-fluorobenzoate, these calculations would map the electron density, highlighting the effects of the electron-donating amino group and the electron-withdrawing fluoro and tert-butoxycarbonyl groups on the aromatic ring. The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.
Reactivity prediction for this compound can be further refined by examining electrostatic potential maps and atomic partial charges. nih.gov These maps visualize regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), predicting sites susceptible to chemical attack. For instance, the amino group is expected to be a primary site for electrophilic attack, while the carbonyl carbon of the ester is a likely target for nucleophiles. The fluorine atom's electron-withdrawing nature would also influence the reactivity of the adjacent carbon atoms on the benzene (B151609) ring. nih.gov
Table 1: Predicted Electronic Properties of this compound (Note: The following data is hypothetical and serves as an illustrative example of what quantum chemical calculations would yield.)
| Parameter | Predicted Value |
|---|---|
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
| Dipole Moment | 2.5 D |
Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying larger molecules like this compound. arxiv.org One of its primary applications is in conformational analysis, which is essential for understanding the three-dimensional shapes a molecule can adopt and their relative stabilities. chemrxiv.org
Table 2: Predicted Relative Energies of Key Conformers of this compound (Note: This data is hypothetical and for illustrative purposes.)
| Conformer | Dihedral Angle (°) (C-C-O-C of ester) | Relative Energy (kcal/mol) |
|---|---|---|
| A (Planar Ester) | 0 | 2.1 |
| B (Perpendicular Ester) | 90 | 0.0 |
| C (Gauche) | 60 | 0.5 |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
A significant strength of computational chemistry is its ability to predict spectroscopic data, which is invaluable for structure elucidation and interpretation of experimental spectra. researchgate.netnih.gov
NMR Chemical Shifts: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of this compound. nih.govwisc.edu By calculating the magnetic shielding of each nucleus, theoretical chemical shifts can be obtained and correlated with experimental values. This is particularly useful for assigning specific signals to the correct atoms in the molecule, which can be ambiguous from experiments alone, especially for the aromatic protons and carbons. wisc.edu
Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. Computational methods can calculate these vibrational frequencies and their corresponding intensities. optica.orgoptica.org For this compound, this would allow for the assignment of characteristic peaks, such as the N-H stretches of the amino group, the C=O stretch of the ester, and the C-F stretch. Comparing the computed spectrum with the experimental one can confirm the structure and identify specific functional groups. nih.gov
Table 3: Predicted vs. Experimental Spectroscopic Data for this compound (Note: This data is hypothetical and illustrative.)
| Parameter | Predicted Value | Hypothetical Experimental Value |
|---|---|---|
| ¹³C Chemical Shift (C=O) | 165.2 ppm | 164.8 ppm |
| ¹H Chemical Shift (NH₂) | 4.5 ppm | 4.3 ppm |
| ¹⁹F Chemical Shift | -120.1 ppm | -119.5 ppm |
| IR Frequency (C=O stretch) | 1715 cm⁻¹ | 1710 cm⁻¹ |
Reaction Pathway Analysis and Transition State Modeling for Synthetic Transformations
Computational chemistry can model the entire course of a chemical reaction, providing a detailed understanding of the mechanism. This involves identifying the reactants, products, and any intermediates, as well as locating the transition states that connect them. researchgate.net
For this compound, this is particularly relevant for understanding its synthesis and subsequent reactions. For example, in the esterification reaction to form this compound, calculations could model the nucleophilic attack of tert-butanol (B103910) on an activated carboxylic acid derivative of 4-amino-3-fluorobenzoic acid. By calculating the energy profile of the reaction pathway, the activation energy (the energy of the transition state relative to the reactants) can be determined, which is directly related to the reaction rate. mdpi.com This allows for the comparison of different potential reaction mechanisms and can help in optimizing reaction conditions.
Table 4: Predicted Activation Energies for a Hypothetical Reaction of this compound (Note: This data is hypothetical and for illustrative purposes, considering a hypothetical acylation of the amino group.)
| Reaction Step | Structure | Predicted Activation Energy (kcal/mol) |
|---|---|---|
| Nucleophilic Attack | Transition State 1 | 15.2 |
| Proton Transfer | Transition State 2 | 8.5 |
Molecular Dynamics Simulations to Understand Intermolecular Interactions
While quantum chemical calculations are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are used to understand the behavior of molecules in a condensed phase, such as in a solvent or in a solid state. rsc.orgrsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing their movements and interactions to be tracked over time.
For this compound, MD simulations could be used to study its solvation in different solvents. This would reveal how solvent molecules arrange themselves around the solute and how intermolecular forces, such as hydrogen bonding between the amino group and a protic solvent, influence its conformation and stability. rsc.org In the solid state, MD simulations can provide insights into the crystal packing and the nature of the intermolecular interactions that hold the crystal lattice together, such as π-π stacking of the aromatic rings and hydrogen bonds. nih.gov
Table 5: Predicted Intermolecular Interaction Energies for this compound in Solution (Note: This data is hypothetical and for illustrative purposes.)
| Interaction Type | Solvent | Average Interaction Energy (kcal/mol) |
|---|---|---|
| Hydrogen Bonding (NH₂···Solvent) | Water | -4.5 |
| Van der Waals (Aromatic Ring) | Toluene | -2.1 |
| Dipole-Dipole (Ester···Solvent) | Acetone | -3.2 |
Q & A
Q. How can researchers optimize the synthesis of tert-butyl 4-amino-3-fluorobenzoate to improve yield and purity?
Methodological Answer:
- Stepwise Optimization : Begin by screening reaction parameters (e.g., solvent polarity, temperature, catalyst loading) using fractional factorial design to identify critical variables. For example, tert-butyl carbamates often require anhydrous conditions and acid scavengers to prevent deprotection .
- Analytical Monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress and intermediate stability. Adjust stoichiometry of fluorinating agents (e.g., Selectfluor) to minimize byproducts like over-fluorinated derivatives .
- Purification Techniques : Employ recrystallization (e.g., using ethyl acetate/hexane) or column chromatography with silica gel modified with basic additives to separate polar amines from unreacted starting materials .
Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer:
- Spectroscopic Analysis :
Q. How does this compound behave under varying pH and temperature conditions?
Methodological Answer:
- Stability Studies : Conduct accelerated degradation tests by heating the compound in buffered solutions (pH 1–13) at 40–60°C for 24–72 hours. Monitor decomposition via HPLC, focusing on tert-butyl cleavage (common in acidic conditions) and amine oxidation .
- Thermogravimetric Analysis (TGA) : Determine thermal stability by heating samples at 5°C/min under nitrogen. Expect decomposition above 150°C due to ester bond cleavage .
Advanced Research Questions
Q. How can computational modeling predict this compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to model the electron density of the fluorine atom and adjacent amino group. Calculate Fukui indices to identify electrophilic/nucleophilic sites. Compare with experimental kinetics (e.g., SNAr reactions with thiols) .
- Solvent Effects : Simulate solvation free energies in polar aprotic solvents (e.g., DMF) to predict activation barriers for substitution reactions .
Q. What strategies resolve contradictions in bioactivity data for fluorinated benzoate derivatives?
Methodological Answer:
- Meta-Analysis : Aggregate data from multiple studies (e.g., enzyme inhibition assays) and apply statistical tools like principal component analysis (PCA) to identify confounding variables (e.g., solvent choice, cell-line variability) .
- Probe Design : Synthesize isotopically labeled analogs (e.g., -amine) to track metabolic pathways and validate target engagement in cellular models .
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
Methodological Answer:
- Chiral Catalysts : Screen chiral phosphine ligands (e.g., BINAP) in palladium-catalyzed coupling reactions to induce asymmetry at the amino group. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
- Dynamic Kinetic Resolution : Use enzymatic resolution (e.g., lipases) under kinetic conditions to separate racemic mixtures. Optimize reaction time and temperature to maximize ee .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
